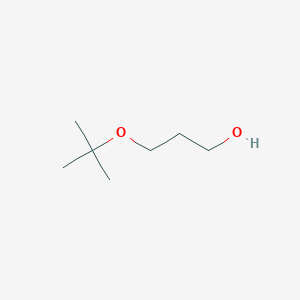

3-tert-Butyloxy-1-propanol

Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, efficiency and selectivity are paramount. 3-tert-Butyloxy-1-propanol finds its place as a useful building block due to its distinct functional groups. The primary alcohol (-OH) group is a versatile handle for a wide array of chemical transformations, such as oxidation to aldehydes or carboxylic acids, esterification, and conversion to leaving groups for nucleophilic substitution reactions.

Simultaneously, the tert-butoxy (B1229062) group (t-BuO-) serves as a sterically bulky and chemically robust protecting group for the hydroxyl function at the other end of the propane (B168953) chain. The tert-butyl group's stability to a wide range of reaction conditions, except for strong acids, allows for selective manipulation of the primary alcohol. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling chemists to construct complex molecules with high precision. For instance, the tert-butoxy group provides steric hindrance that can influence the stereochemical outcome of reactions at or near the propanol (B110389) backbone.

Strategic Importance as a Functionalized Building Block

The strategic importance of this compound lies in its identity as a C3 bifunctional building block. The three-carbon chain offers a flexible linker that can be incorporated into larger molecular architectures. Its application is noted in the synthesis of more complex molecules where the introduction of a propanol moiety with a protected hydroxyl group is required. ontosight.ai

Researchers utilize this compound as a precursor in multi-step syntheses. For example, the primary alcohol can be converted to an amine, an azide, or a halogen, while the tert-butoxy group remains intact. Subsequently, the tert-butoxy group can be removed under specific acidic conditions to unveil a second hydroxyl group for further functionalization. This step-wise approach is crucial in the synthesis of pharmaceutical intermediates and other fine chemicals where precise control over the molecular structure is essential. ontosight.aiontosight.ai The compound is also used in the production of coatings, adhesives, and sealants. ontosight.ai

Evolution of Research Trajectories Pertaining to tert-Butoxypropanols

Research involving tert-butoxypropanols, including this compound and its isomers like 1-tert-butoxy-2-propanol, has evolved significantly. Initially, these compounds were explored primarily for their solvent properties, similar to other glycol ethers. who.intnih.gov Glycol ethers, in general, are valued for their ability to dissolve both polar and non-polar substances, making them effective as coupling agents and solvents in coatings, inks, and cleaners. who.int

Over time, the focus of research has shifted towards their application in synthetic organic chemistry. The unique structural features of tert-butoxypropanols, particularly the presence of the acid-labile tert-butoxy group, have made them attractive as intermediates and building blocks. ontosight.ai More recent research trajectories delve into their use in the synthesis of specialized polymers and functional materials. For example, derivatives of tert-butoxypropanol are investigated as monomers for ring-opening polymerization to create well-defined polypeptoids, which are peptidomimetic structures with potential applications in biomedicine and materials science. nsf.gov This shift highlights a broader trend in chemical research, where simple molecules are repurposed as sophisticated tools for constructing complex and functional molecular systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-7(2,3)9-6-4-5-8/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTWMSKPKHLXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407858 | |

| Record name | 3-tert-Butyloxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80783-53-5 | |

| Record name | 3-(1,1-Dimethylethoxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80783-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butyloxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for 3 Tert Butyloxy 1 Propanol

Established Synthetic Pathways

Established methods for the synthesis of 3-tert-Butyloxy-1-propanol rely on fundamental organic reactions, adapted to incorporate the sterically demanding tert-butoxy (B1229062) group.

Williamson Ether Synthesis Adaptations for tert-Butoxy Group Incorporation

The Williamson ether synthesis, a classic method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide, presents challenges in the synthesis of sterically hindered ethers like this compound. researchgate.netorganic-chemistry.orgdoubtnut.com The reaction of a tert-butoxide with a 3-halo-1-propanol derivative is prone to E2 elimination, yielding an alkene rather than the desired ether. quora.comvedantu.comscienceinfo.com Similarly, reacting the sodium salt of 1,3-propanediol (B51772) with a tert-butyl halide is ineffective as the tertiary halide will readily undergo elimination in the presence of a strong base. researchgate.netquora.com

To circumvent these limitations, modifications to the traditional Williamson synthesis can be employed. One adaptation involves the use of a less-hindered electrophile. For instance, reacting the sodium salt of 1,3-propanediol with a reagent that can deliver a tert-butyl cation or its equivalent under conditions that favor substitution over elimination is a potential route. Another approach is the use of phase-transfer catalysis, which can sometimes moderate the reactivity of the base and improve the yield of the substitution product.

Acid-Catalyzed Etherification Approaches (e.g., Propylene Glycol with Isobutene)

Acid-catalyzed etherification of diols with isobutene is a common industrial method for producing monoalkyl ethers. This approach is directly applicable to the synthesis of this compound from 1,3-propanediol. The reaction involves the protonation of isobutene by a strong acid catalyst to form a stable tert-butyl carbocation. This carbocation is then attacked by one of the hydroxyl groups of 1,3-propanediol.

Solid acid catalysts, such as sulfonic acid-functionalized mesostructured silicas and ion-exchange resins like Amberlyst-15, are frequently employed to facilitate this reaction and simplify product purification. mdpi.comresearchgate.net The reaction conditions, including temperature, pressure, and the molar ratio of isobutene to the diol, are crucial for optimizing the yield of the desired mono-ether and minimizing the formation of the di-ether byproduct. urjc.es While much of the literature focuses on the etherification of glycerol (B35011) with isobutene, the principles are directly transferable to 1,3-propanediol. researchgate.neturjc.esmdpi.com

Reductive Ketalization and Hydrogenolysis Strategies in Glycol Ether Synthesis

A two-step strategy involving the formation and subsequent reductive cleavage of a cyclic ketal is an effective method for the regioselective synthesis of mono-ethers of diols. For the synthesis of this compound, this would involve:

Ketalization: 1,3-propanediol is reacted with a tert-butyl-containing carbonyl compound, such as pivaldehyde (2,2-dimethylpropanal), or a ketal thereof, under acidic conditions to form the cyclic ketal, 2-tert-butyl-1,3-dioxane. The formation of 1,3-dioxanes from 1,3-diols is a well-established protective group strategy. thieme-connect.de

Hydrogenolysis: The resulting 2-tert-butyl-1,3-dioxane is then subjected to hydrogenolysis. This step involves the reductive cleavage of one of the C-O bonds of the cyclic ketal. This can be achieved using various reducing agents, often in the presence of a catalyst. For example, hydrogenolysis of related 2-tosyloxy-1,3-propanediol derivatives has been successfully carried out using Raney Ni as a catalyst. researchgate.net The regioselectivity of the ring opening is a key factor in obtaining the desired this compound.

Decarboxylative Etherification Reactions Using Yb(OTf)₃ Catalysis

A more recent and highly efficient method for the formation of tert-butyl ethers is the Ytterbium(III) triflate (Yb(OTf)₃)-catalyzed decarboxylative etherification of alcohols with di-tert-butyl dicarbonate (B1257347) (Boc₂O). acs.orgresearchgate.net This methodology has been shown to be effective for a wide range of primary alcohols, and importantly, has been applied to the mono-protection of diols. acs.org

The reaction proceeds under mild conditions and offers high yields in short reaction times. acs.org The catalytic amount of Yb(OTf)₃ activates the alcohol, which then reacts with Boc₂O to form a mixed carbonate intermediate. Subsequent decarboxylation, promoted by the Lewis acid, leads to the formation of the tert-butyl ether. For symmetrical diols like 1,3-propanediol, controlling the stoichiometry of Boc₂O is crucial to favor the formation of the mono-tert-butyl ether.

| Substrate (Diol) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) of Mono-tert-butyl Ether |

|---|---|---|---|---|---|

| Octan-1,8-diol | 5 | CH₃NO₂ | 60 | 12 | Moderate |

| Octan-1,2-diol | 5 | CH₃NO₂ | 60 | 12 | 15 |

Table based on data for the mono-tert-butylation of diols using Yb(OTf)₃ catalysis. While 1,3-propanediol is not explicitly mentioned in the study, the methodology is applicable to symmetrical diols. acs.org

Novel and Emerging Synthetic Approaches

The quest for more efficient and selective methods for ether synthesis has led to the development of novel catalytic systems.

Catalytic Methods for Selective Ether Formation

Recent advances in catalysis have opened new avenues for the regioselective functionalization of diols, which is directly relevant to the synthesis of this compound. These methods often rely on the temporary activation of one hydroxyl group over the other in a symmetrical diol.

Organocatalysis has emerged as a powerful tool for the selective functionalization of diols. rsc.org For example, diarylborinic acid catalysts have been shown to be effective for the regioselective acylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. organic-chemistry.org The mechanism involves the formation of a tetracoordinate borinate complex, which then reacts with an electrophile. This approach offers a promising strategy for the selective mono-alkylation of 1,3-propanediol.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry is paramount in modern chemical synthesis, aiming to reduce environmental impact through innovative and sustainable practices. jddhs.com This section examines the application of these principles in the production of this compound.

Traditional organic solvents are often volatile and can pose environmental and health risks. jddhs.com Consequently, there is a significant drive toward solvent-free reactions or the use of greener alternatives. In the synthesis of ethers like this compound, solvent-free conditions can be achieved, which simplifies purification and reduces waste.

Ionic liquids (ILs) have gained attention as environmentally benign reaction media due to their low vapor pressure, thermal stability, and recyclability. mdpi.commdpi.com In etherification reactions, certain ILs can function as both the solvent and the catalyst. For example, Brønsted acidic ionic liquids have been successfully used in the dehydration of alcohols to form ethers. mdpi.com Chloroaluminate ionic liquids have also been employed as catalysts and reaction media for the etherification of tert-butanol (B103910) with various alcohols, demonstrating high conversion and selectivity. researchgate.net The product, being immiscible with the ionic liquid, can often be separated by simple decantation, streamlining the purification process. researchgate.net

The concept of atom economy, which measures the efficiency of a reaction in converting reactants into the final product, is a core tenet of green chemistry. rsc.orgjocpr.comprimescholars.com An ideal reaction would have 100% atom economy, with all atoms from the starting materials incorporated into the desired product. jocpr.comnih.gov The synthesis of this compound via the direct addition of 1,3-propanediol to isobutylene (B52900) is an example of a potentially high atom economy process.

Waste minimization extends beyond atom economy to encompass the entire production process. acs.orggcande.org This includes reducing byproducts, using recyclable catalysts, and minimizing energy consumption. Strategies to enhance waste minimization in the synthesis of this compound include optimizing reaction conditions to prevent the formation of undesired side products and employing heterogeneous catalysts that can be easily recovered and reused.

Asymmetric Synthesis and Chiral Induction Approaches for Related Derivatives

While this compound is an achiral molecule, the methodologies of asymmetric synthesis are crucial for creating chiral derivatives with potential applications in various fields. mdpi.comnih.govnih.govnih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is often essential for its desired biological activity. mdpi.com

Chiral induction can be achieved by using a chiral auxiliary, catalyst, or reagent to influence the stereochemical outcome of a reaction. For instance, chiral synthons like γ-alkoxy-2(5H)-furanones can be used in asymmetric transformations to create products with multiple stereogenic centers with high stereoselectivity. scispace.com The separation of enantiomers can be accomplished using techniques such as chiral high-performance liquid chromatography (HPLC). mdpi.commdpi.com Molecular dynamics studies can also aid in understanding the mechanisms of chiral recognition on stationary phases. researchgate.net

Process Optimization and Scalability Considerations

Translating a synthetic route from the laboratory to an industrial scale requires careful optimization of various parameters to ensure efficiency, safety, and economic feasibility.

The design of the reactor is a critical factor in the large-scale production of chemicals. For ether synthesis, various reactor types, including plug flow reactors (PFR) and continuous stirred-tank reactors (CSTR), have been designed and modeled. ajer.org Fixed-bed reactors are commonly used for direct dimethyl ether synthesis, though they have limitations in heat transfer. acs.org Novel designs, such as dual-bed reactors, have been developed to improve efficiency in related syntheses. rsc.org The optimization of process parameters such as temperature, pressure, and reactant feed rates is essential to maximize yield and minimize side reactions. researchgate.net For exothermic reactions like etherification, effective thermal control is crucial to prevent catalyst deactivation. polimi.it

Interactive Data Table: Reactor Design Considerations for Ether Synthesis

| Reactor Type | Key Advantages | Key Challenges | Relevant Process Parameters |

| Plug Flow Reactor (PFR) | High conversion per unit volume, good for large-scale production. | Temperature control can be difficult, potential for hot spots. | Flow rate, temperature profile, pressure. |

| Continuous Stirred-Tank Reactor (CSTR) | Good temperature control, uniform composition. | Lower conversion per unit volume compared to PFR. | Stirring speed, residence time, temperature. |

| Fixed-Bed Reactor | Simple design, easy catalyst loading. | Heat transfer limitations, potential for pressure drop. | Bed temperature, space velocity, reactant concentration. |

| Dual-Bed Reactor | Can accommodate multiple reaction steps, improved efficiency. rsc.org | More complex design and operation. | Individual bed temperatures, intermediate feed rates. |

Catalyst selection is a cornerstone of process optimization. While homogeneous catalysts can be effective, they often present challenges in separation and recycling. Heterogeneous catalysts are generally preferred in industrial settings because they are easily separated from the reaction mixture, can be regenerated and reused, and are typically less corrosive. semanticscholar.org

For the etherification of alcohols, solid acid catalysts are widely used. researchgate.net Ion-exchange resins, such as Amberlyst-15, and zeolites have shown to be effective catalysts for the synthesis of tert-butyl ethers. researchgate.netresearchgate.net The porosity and acidity of the catalyst play a significant role in its activity and selectivity. researchgate.net The choice of catalyst will depend on a balance of factors including activity, selectivity, stability under reaction conditions, and cost. semanticscholar.org

Interactive Data Table: Comparison of Catalysts for tert-Butyl Ether Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid Catalysts | Sulfuric acid | High activity | Difficult to separate, corrosive, waste generation. |

| Heterogeneous Catalysts (Ion-Exchange Resins) | Amberlyst-15 | Easily separated, reusable, less corrosive. researchgate.net | Can be deactivated by water, limited thermal stability. researchgate.net |

| Heterogeneous Catalysts (Zeolites) | H-ZSM-5 | High thermal stability, shape selectivity. | Smaller pore sizes can limit reactant access. |

| Heterogeneous Catalysts (Silica Supported) | Lab-made silica (B1680970) supported acids | Tunable properties. | May have lower activity than commercial resins. researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 3 Tert Butyloxy 1 Propanol

Reactions Involving the Hydroxyl Group

The terminal primary hydroxyl group is a key site for reactivity, participating in reactions typical of primary alcohols, such as esterification, etherification, and oxidation.

3-tert-Butyloxy-1-propanol readily undergoes esterification with carboxylic acids in the presence of an acid catalyst, a process known as Fischer esterification. This condensation reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the protonated carbonyl carbon of the carboxylic acid, leading to the formation of an ester and water. The reaction is reversible, and to drive it towards the product side, it is common to use an excess of the alcohol or to remove water as it is formed.

The general mechanism involves the initial protonation of the carboxylic acid by the acid catalyst, which activates the carbonyl group for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the final ester product.

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is also a feasible transformation. In this case, this compound can react with an existing ester, catalyzed by either an acid or a base, to form a new ester corresponding to the propanol (B110389) derivative.

Table 1: Examples of Esterification Reactions with this compound This table presents hypothetical reaction examples based on established chemical principles.

| Reactant (Carboxylic Acid) | Catalyst | Product |

|---|---|---|

| Acetic Acid | Sulfuric Acid (H₂SO₄) | 3-(tert-Butoxy)propyl acetate |

| Benzoic Acid | Hydrochloric Acid (HCl) | 3-(tert-Butoxy)propyl benzoate |

| Propanoic Acid | p-Toluenesulfonic acid (TsOH) | 3-(tert-Butoxy)propyl propanoate |

The hydroxyl group of this compound can be converted into an ether linkage through alkylation. A common method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a new ether.

The steric bulk of the adjacent tert-butoxy (B1229062) group does not significantly hinder the reactivity of the terminal primary hydroxyl group, allowing for efficient conversion. This pathway is crucial for synthesizing unsymmetrical ethers where this compound serves as the alcohol component.

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used.

Oxidation to Aldehyde: The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂), allows for the selective oxidation of the primary alcohol to an aldehyde, yielding 3-(tert-butoxy)propanal. This reaction stops at the aldehyde stage because it is carried out under anhydrous conditions.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) in a basic solution or chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), will oxidize the primary alcohol all the way to a carboxylic acid. This reaction proceeds through an aldehyde intermediate, which is rapidly hydrated and further oxidized under the aqueous acidic or basic conditions. The final product of this vigorous oxidation is 3-(tert-butoxy)propanoic acid.

The tert-butyl ether linkage is generally stable under these oxidative conditions.

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Reaction Conditions | Major Product |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | 3-(tert-Butoxy)propanal |

| Potassium Permanganate (KMnO₄) | Aqueous NaOH, then H₃O⁺ | 3-(tert-Butoxy)propanoic acid |

| Chromic Acid (H₂CrO₄) / Jones Reagent | Acetone (B3395972), H₂SO₄ | 3-(tert-Butoxy)propanoic acid |

Reactions Involving the Ether Linkage

The tert-butyl ether group is a robust functionality, often employed as a protecting group in organic synthesis due to its stability. However, it can be cleaved under specific, typically acidic, conditions.

The cleavage of the tert-butoxy group in this compound is most effectively achieved under acidic conditions. The mechanism involves the protonation of the ether oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation turns the ether oxygen into a good leaving group.

Following protonation, the C-O bond cleaves via an E1 or SN1-type mechanism. The bond between the oxygen and the tertiary carbon breaks, leading to the formation of propane-1,3-diol and a highly stable tert-butyl carbocation. This carbocation is stabilized by hyperconjugation from the three methyl groups. Finally, the tert-butyl cation rapidly loses a proton to a weak base (like water or the conjugate base of the acid) to form isobutylene (B52900) gas. The formation of a gaseous byproduct helps to drive the reaction to completion.

The stability of the ether linkage in this compound is highly dependent on the chemical environment. The tert-butyl group provides excellent stability against a wide range of reagents, which is why it is a favored protecting group for alcohols.

Acidic Conditions: The ether linkage is labile and prone to cleavage under strong acidic conditions, particularly at elevated temperatures. Mild acidic conditions may be tolerated, but prolonged exposure will lead to deprotection.

Nucleophilic and Basic Conditions: The tert-butyl ether is exceptionally stable in the presence of strong and weak bases (e.g., hydroxides, alkoxides, organolithium reagents) and most nucleophiles. The steric hindrance of the tert-butyl group and the lack of an acidic proton on the ether linkage prevent attack by bases. SN2-type cleavage by nucleophiles is disfavored at the sterically hindered tertiary carbon.

Reducing and Oxidizing Agents: The ether linkage is stable to most reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), as well as catalytic hydrogenation. It is also resistant to many oxidizing agents that would typically react with other functional groups.

Table 3: Chemical Stability of the tert-Butoxy Group in this compound

| Condition/Reagent Type | Stability | Outcome |

|---|---|---|

| Strong Acid (e.g., HCl, H₂SO₄, TFA) | Unstable | Cleavage to propane-1,3-diol and isobutylene |

| Strong Base (e.g., NaOH, t-BuOK) | Stable | No reaction |

| Nucleophiles (e.g., RLi, RMgX) | Stable | No reaction |

| Common Reducing Agents (e.g., LiAlH₄, H₂/Pd) | Stable | No reaction |

| Common Oxidizing Agents (e.g., KMnO₄, CrO₃) | Stable | No reaction at the ether linkage |

Derivatization Strategies for Advanced Synthesis

The presence of two distinct oxygen-containing functional groups allows for selective modification and elaboration, positioning this compound as a versatile building block in organic synthesis.

The primary alcohol group on the propanol backbone is the main site for initial functionalization, as the tert-butyl ether is relatively stable under neutral or basic conditions. Common transformations include oxidation, conversion to a better leaving group, and alkoxide formation.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using various reagents. Mild oxidizing agents like pyridinium chlorochromate (PCC) will typically yield the corresponding aldehyde, 3-(tert-butoxy)propanal. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the alcohol directly to 3-(tert-butoxy)propanoic acid.

Conversion to Halides and Sulfonates: To facilitate nucleophilic substitution, the hydroxyl group, a poor leaving group, can be converted into a more reactive functional group. youtube.comcsueastbay.edu Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) produces the corresponding alkyl chloride or bromide. libretexts.org These reactions typically proceed via an Sₙ2 mechanism. youtube.comlibretexts.org Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for subsequent substitution reactions.

Alkoxide Formation: Treatment with a strong base, such as sodium hydride (NaH), deprotonates the alcohol to form a sodium alkoxide. This alkoxide is a potent nucleophile that can be used in reactions like the Williamson ether synthesis to introduce a new alkyl group. youtube.com

| Reaction Type | Reagent(s) | Product | Mechanism Type |

|---|---|---|---|

| Mild Oxidation | Pyridinium Chlorochromate (PCC) | 3-(tert-butoxy)propanal | Oxidation |

| Strong Oxidation | KMnO₄ or H₂CrO₄ | 3-(tert-butoxy)propanoic acid | Oxidation |

| Chlorination | Thionyl Chloride (SOCl₂) | 1-Chloro-3-(tert-butoxy)propane | Sₙ2 |

| Bromination | Phosphorus Tribromide (PBr₃) | 1-Bromo-3-(tert-butoxy)propane | Sₙ2 |

| Alkoxide Formation | Sodium Hydride (NaH) | Sodium 3-(tert-butoxy)propan-1-olate | Acid-Base |

This compound serves as an effective three-carbon (C3) building block, or synthon, in multi-step synthesis. libretexts.orgyoutube.comyoutube.com The tert-butyl group acts as a protecting group for the terminal hydroxyl function, allowing for selective chemistry to be performed on the primary alcohol. Following the desired transformations, the tert-butyl group can be removed under acidic conditions to unmask the second hydroxyl group for further reactions.

This strategy is valuable in the synthesis of polyfunctional molecules where differential protection of hydroxyl groups is necessary. researchgate.net For example, after converting the primary alcohol to another functional group (e.g., an amine, ester, or ether), the tert-butyl group can be cleaved to yield a 1,3-disubstituted propane (B168953) derivative, a common motif in natural products and pharmaceuticals. This approach leverages the compound's bifunctionality to construct more complex molecular architectures in a controlled, stepwise manner. mdpi.comwhiterose.ac.uk

Mechanistic Investigations of this compound Reactions

The reactions of this compound can proceed through various mechanistic pathways, including radical, concerted, and stepwise processes, depending on the reagents and conditions employed.

While ionic pathways are more common, reactions involving this compound can also proceed via radical mechanisms, particularly under conditions that promote homolytic bond cleavage.

Hydrogen Abstraction: In the presence of radical initiators, such as hydroxyl radicals (•OH), a hydrogen atom can be abstracted from one of the C-H bonds of the propanol backbone. rsc.orgnih.gov This forms a carbon-centered radical. This radical can then react with molecular oxygen (O₂) to generate a peroxyl radical, which can propagate further reactions. nih.gov

tert-Butoxyl Radical Formation: The tert-butyl ether linkage can undergo homolytic cleavage under high-energy conditions (e.g., thermolysis or photolysis) to form a tert-butoxyl radical (t-BuO•) and a 3-hydroxypropyl radical. The tert-butoxyl radical is a key intermediate in many radical processes and can undergo two primary competing reactions: princeton.edu

β-Scission: The tert-butoxyl radical can fragment to yield a methyl radical (•CH₃) and an acetone molecule.

Hydrogen Atom Transfer (HAT): The tert-butoxyl radical can act as a hydrogen abstracting agent, removing a hydrogen atom from another molecule to form tert-butanol (B103910). rsc.org

The prevalence of each pathway depends on the reaction conditions and the nature of the hydrogen-donating species available. princeton.edu

Many of the ionic reactions of this compound can be classified as either concerted or stepwise.

Concerted Mechanisms (Sₙ2/E2): A concerted reaction is a single-step process where bond breaking and bond formation occur simultaneously. youtube.com Reactions involving the primary alcohol of this compound with reagents like SOCl₂ or PBr₃ are classic examples of the Sₙ2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgyoutube.com In this pathway, the incoming nucleophile (halide) attacks the carbon atom at the same time the leaving group (the activated hydroxyl group) departs. youtube.com Similarly, acid-catalyzed dehydration of this primary alcohol could proceed through an E2 (bimolecular elimination) pathway, where a base removes a proton from the adjacent carbon while the protonated hydroxyl group (H₂O) leaves, all in one step. libretexts.orgyoutube.com

Stepwise Mechanisms (Sₙ1/E1): Stepwise reactions involve the formation of one or more reactive intermediates. csueastbay.edu The acid-catalyzed cleavage of the tert-butyl ether is a prime example of a stepwise mechanism. The reaction proceeds via an Sₙ1 or E1 pathway, initiated by the protonation of the ether oxygen. study.com This is followed by the departure of the stable 3-hydroxy-1-propanol molecule, generating a relatively stable tertiary carbocation (the tert-butyl cation). This carbocation intermediate can then either be attacked by a nucleophile (Sₙ1 pathway) to form a substitution product like tert-butyl chloride or lose a proton (E1 pathway) to form an alkene, 2-methylpropene. study.comquizlet.com

| Mechanism | Description | Example Reaction of this compound | Key Feature |

|---|---|---|---|

| Sₙ2 (Concerted) | Single-step nucleophilic substitution | Reaction of the alcohol with PBr₃ | Backside attack, inversion of stereochemistry |

| E2 (Concerted) | Single-step elimination | Acid-catalyzed dehydration of the primary alcohol | Requires anti-periplanar geometry |

| Sₙ1/E1 (Stepwise) | Multi-step substitution/elimination | Acid-catalyzed cleavage of the tert-butyl ether | Formation of a stable tert-butyl carbocation intermediate |

| Radical | Involves radical intermediates | Hydrogen abstraction by •OH | Chain reaction mechanism (initiation, propagation, termination) |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For derivatives of 3-tert-Butyloxy-1-propanol, a suite of advanced 1D and 2D NMR experiments can provide unambiguous evidence of atomic connectivity and stereochemistry.

Based on the structure of this compound, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts.

| Atom Label | Structure | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| a | (CH ₃)₃-C- | ~1.19 | Singlet (s) | ~27.5 |

| b | -(CH₃)₃C - | - | - | ~73.3 |

| c | -O-CH ₂- | ~3.50 | Triplet (t) | ~60.8 |

| d | -CH₂-CH ₂-CH₂- | ~1.80 | Quintet (quin) | ~32.0 |

| e | -CH ₂-OH | ~3.70 | Triplet (t) | ~61.5 |

| f | -OH | Variable | Singlet (s) | - |

| Predicted values are based on standard chemical shift tables and may vary based on solvent and concentration. |

Advanced 1D NMR Techniques (e.g., DEPT, NOESY)

While standard ¹H and ¹³C NMR provide foundational data, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Nuclear Overhauser Effect Spectroscopy (NOESY) offer deeper structural insights.

DEPT: This technique is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT experiment on a derivative of this compound would confirm the carbon assignments. libretexts.orglibretexts.org

DEPT-90: Only signals from CH carbons appear. For the parent compound, no signal would be observed as it lacks methine groups.

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. magritek.com Quaternary carbons are absent.

The expected DEPT-135 results for this compound are summarized below.

| Carbon Label | Carbon Type | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |

| a | CH₃ | ~27.5 | Positive |

| b | C (quaternary) | ~73.3 | No Signal |

| c | CH₂ | ~60.8 | Negative |

| d | CH₂ | ~32.0 | Negative |

| e | CH₂ | ~61.5 | Negative |

NOESY: 1D NOESY experiments reveal through-space interactions between protons that are in close proximity, which is crucial for confirming stereochemistry and conformation. For this compound, irradiation of the singlet from the tert-butyl protons (a) would be expected to show a Nuclear Overhauser Effect (NOE) enhancement for the adjacent methylene protons (c), confirming their spatial relationship.

2D NMR Experiments (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are powerful for establishing atom-to-atom connectivity within a molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a clear correlation between the protons of the adjacent methylene groups (c, d, and e) of the propanol (B110389) backbone, confirming the -CH₂-CH₂-CH₂- sequence.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It provides a definitive link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly useful for connecting molecular fragments separated by quaternary carbons or heteroatoms. For this compound, key HMBC correlations would include the correlation from the tert-butyl protons (a) to the quaternary carbon (b) and the adjacent methylene carbon (c).

The table below summarizes the expected key 2D NMR correlations.

| Experiment | Proton Signal (Label) | Correlates With | Carbon/Proton Signal (Label) | Information Gained |

| COSY | H at 'c' (~3.50 ppm) | Proton | H at 'd' (~1.80 ppm) | Connectivity of c-d |

| COSY | H at 'd' (~1.80 ppm) | Proton | H at 'c' (~3.50 ppm) & H at 'e' (~3.70 ppm) | Connectivity of c-d-e |

| HSQC | H at 'a' (~1.19 ppm) | Carbon | C at 'a' (~27.5 ppm) | Direct C-H bond at 'a' |

| HSQC | H at 'c' (~3.50 ppm) | Carbon | C at 'c' (~60.8 ppm) | Direct C-H bond at 'c' |

| HSQC | H at 'd' (~1.80 ppm) | Carbon | C at 'd' (~32.0 ppm) | Direct C-H bond at 'd' |

| HSQC | H at 'e' (~3.70 ppm) | Carbon | C at 'e' (~61.5 ppm) | Direct C-H bond at 'e' |

| HMBC | H at 'a' (~1.19 ppm) | Carbon | C at 'b' (~73.3 ppm) & C at 'c' (~60.8 ppm) | Connects t-butyl to ether linkage |

| HMBC | H at 'c' (~3.50 ppm) | Carbon | C at 'b' (~73.3 ppm) & C at 'd' (~32.0 ppm) | Confirms propanol backbone |

| HMBC | H at 'e' (~3.70 ppm) | Carbon | C at 'd' (~32.0 ppm) | Confirms propanol backbone |

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study dynamic processes such as conformational changes. For flexible acyclic molecules like this compound, the energy barriers for bond rotation are typically low, resulting in averaged spectra at room temperature. However, at very low temperatures, the rotation around sterically hindered bonds, such as the C-O bond adjacent to the bulky tert-butyl group, could potentially slow down on the NMR timescale. DNMR studies could provide information on the energy barriers for such rotations and the relative populations of different conformers. nih.gov

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound (molecular weight 132.20 g/mol ) is expected to be dominated by fragmentation pathways driven by the stability of the resulting carbocations. The most prominent pathway involves the cleavage of the C-O bond to form the highly stable tert-butyl cation.

Proposed Fragmentation Pathway:

Molecular Ion: The initial ionization produces a molecular ion [C₇H₁₆O₂]⁺• at m/z = 132. This peak may be of low intensity or absent in EI-MS for alcohols and ethers. libretexts.org

Alpha-Cleavage (Ether): The most favorable fragmentation is the cleavage of the bond between the ether oxygen and the propanol chain, leading to the formation of the tert-butyl cation. This fragment is expected to be the base peak. [C₇H₁₆O₂]⁺• → [C₄H₉]⁺ + C₃H₇O₂• (m/z = 57)

Loss of tert-Butyl Group: The complementary fragmentation, where the charge is retained on the larger fragment, results in an ion from the loss of a tert-butyl radical. [C₇H₁₆O₂]⁺• → [C₃H₇O₂]⁺ + C₄H₉• (m/z = 75)

Alpha-Cleavage (Alcohol): Cleavage of the C-C bond adjacent to the hydroxyl group is a common pathway for primary alcohols. docbrown.info [C₇H₁₆O₂]⁺• → [CH₂OH]⁺ + C₆H₁₃O• (m/z = 31) However, studies on related glyceryl t-butyl ethers suggest that fragmentation pathways leading to the stable t-butyl cation are so dominant that fragments characteristic of primary alcohols may not be observed. semanticscholar.org

Loss of Water: Dehydration of the molecular ion can occur, leading to a fragment at m/z 114. [C₇H₁₆O₂]⁺• → [C₇H₁₄O]⁺• + H₂O (m/z = 114)

The following table lists the major expected ions in the mass spectrum.

| m/z | Proposed Ion Structure | Formula | Comments |

| 132 | [CH₃CH₂CH₂OCH₂(CH₂)₂OH]⁺• | [C₇H₁₆O₂]⁺• | Molecular Ion (likely weak or absent) |

| 117 | [(CH₃)₂C=O⁺-CH₂CH₂CH₂OH] | [C₆H₁₃O₂]⁺ | Loss of CH₃• |

| 75 | [•OCH₂CH₂CH₂OH]⁺ | [C₃H₇O₂]⁺ | Loss of tert-butyl radical (•C₄H₉) |

| 57 | [(CH₃)₃C]⁺ | [C₄H₉]⁺ | tert-Butyl cation; expected Base Peak |

| 31 | [CH₂=OH]⁺ | [CH₃O]⁺ | Alpha-cleavage of primary alcohol |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of an ion. This technique is crucial for confirming the identity of the molecular ion and its various fragments, distinguishing between ions that may have the same nominal mass but different chemical formulas. For instance, HRMS can differentiate a [C₄H₉]⁺ ion from other potential isobaric fragments.

| Ion Formula | Nominal Mass | Calculated Exact Mass |

| C₇H₁₆O₂ | 132 | 132.11503 |

| C₆H₁₃O₂ | 117 | 117.08646 |

| C₃H₇O₂ | 75 | 75.04461 |

| C₄H₉ | 57 | 57.07043 |

| CH₃O | 31 | 31.01839 |

Tandem Mass Spectrometry (MS/MS) for Complex Mixtures

Tandem Mass Spectrometry (MS/MS) is an essential technique for analyzing complex mixtures and for confirming the structure of specific ions. epa.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented, and its product ions are then analyzed. This is particularly useful when analyzing environmental or biological samples where this compound might be present with other isomers or contaminants. For example, the ion at m/z 75 ([M-57]⁺) could be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern would provide a structural fingerprint, confirming it as the [OCH₂CH₂CH₂OH]⁺ fragment and helping to distinguish it from isomers in a complex mixture.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful non-destructive approach for the structural elucidation of this compound. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint based on the functional groups present. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability. ntu.edu.sgsigmaaldrich.com Consequently, they provide complementary information for a comprehensive vibrational analysis.

The vibrational spectrum of this compound is dominated by the characteristic modes of its primary alcohol and tert-butyl ether functional groups.

Alcohol Group (O-H and C-O stretches): The most prominent feature in the IR spectrum is a strong, broad absorption band in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl group. gcms.czlibretexts.orgresearchgate.net The broadening of this peak is a direct result of intermolecular hydrogen bonding between molecules. jfda-online.com In Raman spectra, the O-H stretching band is typically weaker and less pronounced. The C-O stretching vibration of the primary alcohol gives rise to a strong absorption in the IR spectrum, typically around 1050 cm⁻¹. researchgate.netrestek.com

Ether Group (C-O-C stretch): The ether linkage is characterized by its C-O-C asymmetric stretching vibration. For saturated aliphatic ethers like this compound, this manifests as a strong, distinct peak in the IR spectrum, generally appearing in the 1140-1070 cm⁻¹ range. americanpharmaceuticalreview.com This band can sometimes overlap with the C-O stretch of the alcohol group, requiring careful spectral interpretation.

Alkyl Groups (C-H stretches and bends): The molecule contains both methyl (CH₃) and methylene (CH₂) groups. C-H stretching vibrations from these groups are observed in the 3000-2850 cm⁻¹ region in both IR and Raman spectra. The presence of the tert-butyl group is specifically indicated by a characteristic split in the C-H bending (umbrella) mode, appearing around 1390 cm⁻¹ and 1365 cm⁻¹.

The following table summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| O-H Stretch (H-bonded) | Alcohol | 3600 - 3200 | Strong, Broad | Weak |

| C-H Stretch | Alkyl | 3000 - 2850 | Strong | Strong |

| C-H Bend (tert-butyl) | Alkyl | ~1390 and ~1365 | Medium (split) | Medium |

| C-O-C Asymmetric Stretch | Ether | 1140 - 1070 | Strong | Medium |

| C-O Stretch | Alcohol | ~1050 | Strong | Weak-Medium |

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable process analytical technology (PAT) for monitoring chemical reactions in real-time. bgb-analytik.com By inserting a fiber-optic probe directly into a reaction vessel, spectra can be collected continuously without the need for sampling. This allows for the tracking of reactant consumption, intermediate formation, and product generation by monitoring the changes in the intensity of their characteristic absorption bands.

For reactions involving this compound, in-situ IR can provide critical mechanistic and kinetic data. For example, in a synthesis reaction such as the Williamson ether synthesis to produce this compound from 1,3-propanediol (B51772) and a tert-butylating agent, one could monitor:

The disappearance of one of the O-H stretching bands of the diol reactant.

The appearance and growth of the characteristic C-O-C ether band around 1100 cm⁻¹.

Conversely, if this compound is a reactant, such as in an oxidation reaction of the primary alcohol to an aldehyde or carboxylic acid, in-situ IR could track:

The decrease in the intensity of the alcohol's C-O stretch (~1050 cm⁻¹).

The emergence of a strong carbonyl (C=O) stretching band, typically found around 1725-1700 cm⁻¹ for an aldehyde or 1760-1690 cm⁻¹ for a carboxylic acid.

This real-time data acquisition enables precise determination of reaction endpoints, optimization of reaction conditions, and detection of transient intermediates, enhancing process control and safety. bgb-analytik.com

Theoretical and Computational Studies on 3 Tert Butyloxy 1 Propanol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are theoretical methods used to determine the electronic structure and geometry of molecules. These calculations can predict various molecular properties, such as optimal bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of a molecule. Conformational analysis, a key aspect of these studies, involves identifying the different spatial arrangements of atoms (conformers) and their relative energies to determine the most stable structures.

Computed Molecular Properties of 3-tert-Butyloxy-1-propanol nih.gov

| Property | Value |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 132.115029749 Da |

| Monoisotopic Mass | 132.115029749 Da |

| Topological Polar Surface Area | 29.5 Ų |

| Heavy Atom Count | 9 |

| Complexity | 63.8 |

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to investigate the mechanism of a chemical reaction. It involves mapping out the potential energy surface of the reacting system to identify the most likely route from reactants to products. This includes the characterization of transition states, which are the high-energy structures that connect reactants and products, and the calculation of activation energies, which determine the reaction rate.

There are no specific studies in the available scientific literature that detail reaction pathway modeling or transition state analysis for reactions involving this compound. Such studies would provide valuable insights into its reactivity, degradation pathways, and potential for use in chemical synthesis.

Prediction of Spectroscopic Properties

Computational methods can be employed to predict the spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These predictions are valuable for interpreting experimental spectra, assigning spectral features to specific molecular vibrations or chemical environments, and confirming the structure of a compound.

Detailed computational predictions of the spectroscopic properties of this compound are not available in the reviewed scientific literature. Such theoretical spectra, if available, would serve as a useful reference for the experimental characterization of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the dynamic behavior of substances, including their conformational changes, diffusion, and interactions with other molecules, such as solvents or biological macromolecules.

No specific molecular dynamics simulation studies for this compound have been reported in the scientific literature. MD simulations could be utilized to understand its behavior in different environments and its properties as a solvent or a component in a mixture.

Structure-Reactivity Relationship (SAR) Studies

Structure-Reactivity Relationship (SAR) studies aim to find relationships between the chemical structure of a compound and its reactivity. These studies often employ computational descriptors to quantify structural features and correlate them with experimentally observed reaction rates or equilibrium constants. Quantitative Structure-Reactivity Relationship (QSRR) models can then be developed to predict the reactivity of new compounds.

A review of the current literature indicates that no specific SAR or QSRR studies have been conducted for this compound. Such studies would be beneficial for understanding how modifications to its molecular structure would influence its chemical behavior.

Applications of 3 Tert Butyloxy 1 Propanol in Specialized Chemical Synthesis

Precursor in Pharmaceutical Intermediates Synthesis

In the field of pharmaceutical development, 3-tert-Butyloxy-1-propanol serves as a crucial precursor for the synthesis of complex molecular scaffolds. The primary alcohol functionality provides a reactive site for transformations such as oxidation, esterification, or conversion to a leaving group, while the tert-butyl ether acts as a stable protecting group for the secondary hydroxyl function. This protecting group is robust under many reaction conditions but can be removed selectively when needed.

This structural motif is particularly valuable in the synthesis of chiral intermediates. For instance, chiral propanol (B110389) derivatives are recognized as key synthons for creating neuroprotective drugs. mdpi.com The synthesis of active pharmaceutical ingredients (APIs) often involves the assembly of several small, functionalized molecules, and this compound provides a reliable three-carbon unit. Its use allows chemists to build molecular complexity by attaching it to a core structure via its alcohol group, carrying the protected hydroxylpropyl chain through several synthetic steps before revealing the hydroxyl group for final modifications. This strategy is essential in multi-step syntheses where protecting group chemistry is paramount to achieving the desired target molecule with high yield and purity.

Table 1: Role in Pharmaceutical Synthesis

| Feature | Description | Relevance in Synthesis |

|---|---|---|

| Primary Alcohol | A reactive functional group (-CH₂OH). | Allows for covalent attachment to other molecules through esterification, etherification, or conversion into other functional groups. |

| tert-Butyl Ether | A bulky, chemically stable protecting group. | Protects the hydroxyl group during intermediate synthetic steps, preventing unwanted side reactions. Can be selectively removed. |

| Propyl Chain | Provides a three-carbon spacer. | Introduces a flexible linker into the final molecular structure, which can be critical for biological activity. |

Building Block in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound functions as a versatile building block in the agrochemical industry. researchgate.net Agrochemicals, such as herbicides, pesticides, and fungicides, are often complex organic molecules that require precise assembly from smaller, functionalized precursors. The dual functionality of this compound makes it a suitable candidate for incorporation into these structures.

The lipophilic tert-butyl group can modify the solubility and transport properties of the final agrochemical product, potentially enhancing its ability to penetrate plant cuticles or insect exoskeletons. The hydroxyl group serves as a point of attachment for linking the building block to the main scaffold of the agrochemical. While specific, large-scale applications are proprietary, the fundamental structure of this compound aligns with the requirements for building blocks used to create new generations of crop protection agents where control over molecular properties is key to efficacy and environmental safety. biesterfeld.no

Role in Polymer Chemistry and Materials Science

The distinct functionalities of this compound also make it a valuable component in the design of advanced polymers and functional materials.

Monomer or Modifier in Polymerization

The primary alcohol group of this compound can be readily converted into a polymerizable functional group, such as an acrylate (B77674) or methacrylate, by reaction with acryloyl chloride or methacrylic anhydride. The resulting monomer can then undergo free-radical polymerization to form a polymer with pendant 3-tert-butyloxypropyl side chains. pergan.com

The presence of the bulky tert-butyl group in these side chains significantly influences the properties of the resulting polymer. It can increase the glass transition temperature (Tg), improve thermal stability, and enhance solubility in organic solvents compared to polymers with smaller, linear side chains. By incorporating this monomer into copolymers, material scientists can precisely tune the physical and chemical properties of the final material.

Development of Advanced Functional Materials

Beyond polymerization, this compound is used in the synthesis of other advanced functional materials. Its structural isomer, 1-tert-butoxy-2-propanol, has been investigated as a potential oxygenate gasoline additive to improve antiknock properties, highlighting the utility of such ethers in functional fluids. researchgate.net Similarly, this compound can be used as a precursor for surfactants and emulsifiers. The combination of a hydrophilic alcohol head and a hydrophobic ether tail gives it amphiphilic character, which is a key requirement for surface-active agents used in coatings, detergents, and specialty cleaning formulations.

Use in Catalyst Design and Ligand Synthesis

In the field of catalysis, the design of organic ligands is crucial for controlling the activity and selectivity of metal catalysts. This compound can serve as a building block for sophisticated ligands used in cross-coupling reactions. The alcohol group provides a convenient handle for attaching the molecule to a larger ligand framework, such as a phosphine (B1218219) or a biaryl scaffold. sigmaaldrich.com

For example, a structure containing a tert-butoxy (B1229062) group, 3-tert-Butoxyanisole, has been noted in the context of catalyst systems for forming carbon-oxygen and carbon-nitrogen bonds. google.com The steric bulk of the tert-butyl group is a critical feature in ligand design, as it can create a specific coordination environment around the metal center, thereby influencing the efficiency and outcome of the catalytic cycle. By incorporating this compound into a ligand structure, chemists can introduce steric hindrance to fine-tune the performance of catalysts for specific organic transformations.

Table 2: Potential Contributions to Ligand Structure

| Structural Feature | Contribution to Ligand/Catalyst Performance |

|---|---|

| tert-Butyl Group | Provides significant steric bulk, influencing catalyst selectivity and stability. |

| Flexible Propoxy Linker | Allows for conformational adjustments within the ligand-metal complex. |

| Reactive Hydroxyl End | Serves as an anchor point for attaching the fragment to phosphine, nitrogen, or other coordinating atoms in the ligand backbone. |

Specialized Solvent Applications in Organic Reactions

The molecular structure of this compound gives it unique properties as a specialized solvent. It possesses both a polar, protic alcohol group capable of hydrogen bonding and a nonpolar, aprotic ether portion. This dual character allows it to dissolve a wide range of substances, including both polar and nonpolar reactants, which may not be mutually soluble in common solvents.

This characteristic makes it a useful co-solvent or reaction medium for certain organic reactions, such as the Mitsunobu reaction, where multiple reagents with different polarities are involved. nih.gov By improving the homogeneity of the reaction mixture, it can enhance reaction rates and yields. While not a bulk commodity solvent, its application in specialized cases where solvency is a critical challenge demonstrates its utility in process chemistry and organic synthesis. ecampus.comresearchgate.net

Environmental Considerations and Degradation Pathways Academic Perspective

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms, is expected to be the primary pathway for the removal of 3-tert-Butyloxy-1-propanol from soil and aquatic environments.

While specific studies on this compound are not prevalent, a plausible degradation pathway can be constructed based on extensive research into analogous compounds, particularly fuel oxygenates like methyl tert-butyl ether (MTBE) and the degradation of simple diols.

The initial step in the aerobic microbial degradation is predicted to be the enzymatic cleavage of the ether bond. Monooxygenase enzymes, commonly found in soil and water bacteria, would likely attack the molecule, resulting in the formation of two distinct metabolites: tert-butyl alcohol (TBA) and 1,3-propanediol (B51772) .

The subsequent degradation of these two primary metabolites would proceed as follows:

tert-Butyl Alcohol (TBA) Pathway : TBA is known to be biodegradable, although often more slowly than other alcohols. Its degradation is initiated by a hydroxylation reaction, converting it to 2-methyl-1,2-propanediol. This is then further oxidized to 2-hydroxyisobutyric acid, which can be channeled into central metabolism.

1,3-Propanediol Pathway : 1,3-propanediol is a readily biodegradable compound under both aerobic and anaerobic conditions. nih.gov In the presence of oxygen, it is typically oxidized first to 3-hydroxypropionaldehyde and then to 3-hydroxypropionic acid, which subsequently enters central metabolic pathways. Under anaerobic conditions, it can be fermented by various bacteria, including Clostridium and Citrobacter species, to products like propionic acid and acetate. mdpi.com

Based on the proposed bifurcated pathway, the degradation of this compound would generate a series of distinct intermediate metabolites before complete mineralization to carbon dioxide and water.

Table 2: Proposed Microbial Degradation Pathway and Key Intermediates

| Step | Precursor | Key Enzyme Type (Predicted) | Intermediate Metabolite |

| 1 | This compound | Monooxygenase | tert-Butyl Alcohol (TBA) + 1,3-Propanediol |

| 2a | tert-Butyl Alcohol (TBA) | Monooxygenase | 2-Methyl-1,2-propanediol |

| 3a | 2-Methyl-1,2-propanediol | Dehydrogenase | 2-Hydroxyisobutyric acid |

| 2b | 1,3-Propanediol | Dehydrogenase | 3-Hydroxypropionaldehyde |

| 3b | 3-Hydroxypropionaldehyde | Dehydrogenase | 3-Hydroxypropionic acid |

The accumulation of any of these intermediates would depend on the specific microbial consortia present and the relative rates of each enzymatic step.

Environmental Fate Modeling and Persistence Studies (academic, non-regulatory focus)

Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in the environment. canada.ca For a compound like this compound, a multimedia fugacity model would be an appropriate academic tool to explore its likely environmental partitioning and persistence. Such models divide the environment into interconnected compartments (e.g., air, water, soil, sediment) and use the chemical's physicochemical properties and degradation rates to estimate its movement and fate. ca.gov

Key parameters required for modeling include:

Water Solubility : High solubility would suggest partitioning into the aqueous phase.

Vapor Pressure : Determines the tendency to volatilize from water or soil into the air.

Octanol-Water Partition Coefficient (Kow) : Indicates the potential for a substance to sorb to organic matter in soil and sediment. A low Kow suggests higher mobility in water. nih.gov

Table 3: Key Parameters for Environmental Fate Modeling of this compound

| Parameter | Type | Importance for Modeling | Estimated Property |

| Vapor Pressure | Physicochemical | Governs partitioning between air and other compartments (volatilization). | Low to moderate. |

| Water Solubility | Physicochemical | Governs concentration in the aqueous phase and transport in water. | High (miscible). |

| Log Kow | Physicochemical | Predicts sorption to soil organic carbon and sediment; bioaccumulation potential. | Low (Calculated LogP ≈ 0.7). nih.gov |

| Biodegradation Half-life | Degradation Rate | Determines persistence in soil and water. | Expected to be short (days to weeks). |

| Atmospheric Oxidation Half-life | Degradation Rate | Determines persistence in the atmosphere. | Short (hours). |

Based on its structure (an alcohol and an ether), this compound is expected to have relatively high water solubility and a low octanol-water partition coefficient, suggesting it would be mobile in soil and aquatic systems and have a low potential for bioaccumulation. nih.gov Its susceptibility to both rapid atmospheric oxidation and microbial degradation indicates that the compound is not expected to be highly persistent in the environment. Modeling studies would likely show that its primary sinks are degradation in soil and water, with atmospheric degradation being significant for any portion that volatilizes.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthesis Routes

The pursuit of green chemistry principles necessitates the development of more sustainable methods for synthesizing 3-tert-Butyloxy-1-propanol. mlsu.ac.in Current methods often rely on traditional Williamson ether synthesis, which may involve harsh bases and produce significant salt waste. Future research should focus on atom-economical and environmentally benign alternatives.

Catalytic Approaches: The exploration of novel catalysts is a key avenue. This includes designing heterogeneous catalysts that can be easily recovered and reused, minimizing waste. organic-chemistry.org For instance, solid acid catalysts or metal-organic frameworks could facilitate the selective tert-butylation of 1,3-propanediol (B51772) under milder conditions.

Biocatalysis: Enzymatic methods offer a highly selective and green alternative for synthesis. mdpi.com Research into identifying or engineering enzymes, such as specific alcohol dehydrogenases or etherases, could enable the synthesis of this compound under ambient conditions in aqueous media. acs.orgacs.org This approach would significantly reduce the environmental impact compared to traditional organic synthesis. mdpi.com

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature and time, often leading to higher selectivity and yields. scirp.orgacs.org Developing a flow-based synthesis for the monoprotection of symmetrical diols like 1,3-propanediol could offer a scalable and efficient production method, minimizing the formation of di-protected byproducts. scirp.org

A comparative overview of potential future synthesis routes is presented in the table below.

| Synthesis Route | Potential Advantages | Key Research Challenges |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste, milder conditions. | Catalyst design for high selectivity, preventing catalyst deactivation. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. acs.org | Enzyme discovery and engineering, substrate scope limitations. acs.org |

| Flow Chemistry | Precise reaction control, improved safety, scalability, higher yields. scirp.org | Reactor design and optimization, managing solid catalysts in flow. |

| Alternative tert-Butylating Agents | Avoidance of isobutylene (B52900), use of less hazardous reagents. researchgate.net | Reagent cost and availability, reaction efficiency. |

Exploration of Novel Reactivity Patterns

The distinct reactivity of the primary alcohol and the stability of the tert-butyl ether group in this compound provide a platform for exploring new chemical transformations.

Selective C-H Functionalization: A significant area of future research involves the catalytic activation and functionalization of C-H bonds. researchgate.net Targeting the C-H bonds adjacent to the ether oxygen could lead to the direct introduction of new functional groups, bypassing traditional multi-step sequences. researchgate.net This could enable the creation of complex molecules from a simple starting material. acs.orgacs.org Research in this area might focus on developing transition-metal catalysts that can selectively activate specific C-H bonds within the molecule. rsc.org

Tert-Butyl Group as a Functional Handle: While typically viewed as a protecting group, the tert-butyl group itself could be a target for novel reactions. Recent studies have shown that even sterically congested C-H bonds within tert-butyl groups can be functionalized under specific catalytic conditions. chemrxiv.org Exploring such reactions with this compound could unveil unprecedented molecular architectures.

Dual-Functionalization Strategies: Developing one-pot reactions that simultaneously or sequentially modify both the alcohol and ether functionalities in a controlled manner is a challenging but rewarding goal. This could involve chemo-selective catalysts that can differentiate between the two functional groups or a cascade reaction approach where the transformation of one group triggers the reactivity of the second.

Expansion of Applications in Emerging Technologies

The unique properties of this compound make it a candidate for various advanced applications.

Polymer Chemistry: The compound can serve as a functional monomer in the synthesis of advanced polymers. The primary alcohol allows for polymerization (e.g., to form polyesters or polyurethanes), while the bulky tert-butyl group can impart specific properties such as increased solubility, modified thermal stability, and controlled hydrophobicity to the resulting polymer.

Materials Science: As a precursor for specialty coatings and resins, the tert-butoxy (B1229062) group can influence surface properties, while the hydroxyl group provides a point for cross-linking or adhesion to substrates.

Electrolyte Formulations: In battery technology, organic molecules are explored as components of electrolytes. The ether and alcohol functionalities of this compound could contribute to ion solvation and transport, making it a candidate for investigation in next-generation battery systems.

Pharmaceutical Synthesis: As a bifunctional building block, it can be used in the synthesis of complex pharmaceutical intermediates. The differential reactivity of its two functional groups allows for sequential chemical modifications, a valuable attribute in multi-step drug synthesis. researchgate.netajchem-a.com

Advanced Mechanistic Elucidation through Modern Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. igi-global.com Advanced spectroscopic techniques are pivotal in this endeavor.

In Situ and Operando Spectroscopy: Techniques like in situ Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as operando Nuclear Magnetic Resonance (NMR) spectroscopy, allow for the real-time monitoring of reactions as they occur. rsc.orgchemcatbio.orgresearchgate.net This provides direct evidence of transient intermediates and helps to map the entire reaction pathway. researchgate.netnih.gov Applying these methods to the synthesis or functionalization of this compound can reveal critical mechanistic details that are unattainable through conventional analysis of starting materials and final products. perkinelmer.comrsc.org

Time-Resolved Spectroscopy: For studying very fast reaction dynamics, time-resolved spectroscopic methods can provide insights into excited-state processes and short-lived intermediates on timescales from femtoseconds to nanoseconds. fiveable.me

The table below outlines how specific techniques could be applied.

| Spectroscopic Technique | Potential Application for this compound Research | Information Gained |

| Operando NMR Spectroscopy | Monitoring the catalytic synthesis from 1,3-propanediol. | Identification of reaction intermediates, catalyst-substrate interactions, and reaction kinetics. researchgate.net |

| In Situ FTIR/Raman Spectroscopy | Studying the mechanism of C-H activation reactions. | Observation of bond-breaking and bond-forming events in real-time. nih.gov |

| Time-Resolved Fluorescence | Investigating photochemical reactions involving the compound. | Characterization of excited states and transient species. fiveable.me |

| Mass Spectrometry | Analysis of complex reaction mixtures. | Identification of products, byproducts, and intermediates. researchgate.net |

Integration of Computational Design in Synthetic Planning

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. alfa-chemistry.com

Predictive Modeling of Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate transition state energies, and predict the outcomes of potential new reactions involving this compound. nih.govnrel.govacs.org This in silico approach can guide experimental work by identifying the most promising reaction conditions and catalysts, saving significant time and resources. researchgate.net

Computer-Aided Synthesis Planning (CASP): Retrosynthesis software, increasingly driven by artificial intelligence, can propose novel and efficient synthetic routes to this compound and its derivatives. synthiaonline.comnih.gov These programs analyze vast databases of chemical reactions to identify the most viable pathways, potentially uncovering non-intuitive strategies. researchgate.netchemrxiv.org

Catalyst Design: Computational tools can be employed to design catalysts with tailored properties for specific transformations of this compound. For example, by modeling the active site of an enzyme or a transition-metal complex, researchers can predict how modifications will affect its selectivity and activity.

Q & A

Q. What are the recommended safety protocols for handling 3-tert-Butyloxy-1-propanol in laboratory settings?

When handling this compound, prioritize personal protective equipment (PPE):

- Eye/Face Protection : Use chemical-resistant goggles or face shields to prevent splashes .

- Hand Protection : Employ EN 374-certified gloves (e.g., nitrile or neoprene) and verify chemical compatibility with manufacturers for prolonged exposure .

- Respiratory Protection : Use NIOSH-approved respirators in poorly ventilated areas to avoid inhalation of vapors .

- Skin Care : Apply barrier creams pre-exposure and use pH-neutral cleansers post-handling to mitigate irritation .

- First Aid : For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical attention .

Q. How can researchers verify the purity of synthesized this compound?

Purity assessment requires a multi-technique approach:

- Chromatography : Use HPLC or GC with standardized columns (e.g., C18 or DB-5) to separate and quantify impurities .

- Spectroscopy : Confirm structural integrity via H/C NMR (e.g., verifying tert-butyl group signals at δ ~1.2 ppm) and FTIR (C-O-C stretching at ~1100 cm) .

- Mass Spectrometry : Validate molecular weight (190.28 g/mol) via ESI-MS or EI-MS .

Q. What solvents are compatible with this compound for reaction design?

The compound’s solubility profile favors polar aprotic solvents (e.g., DMF, DMSO) due to its ether and hydroxyl groups. For low-polarity applications, toluene or dichloromethane may be suitable, but compatibility should be tested via phase-separation studies .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected NMR shifts) require:

- Cross-Validation : Compare data with computational models (DFT-based chemical shift predictions) .

- Isotopic Labeling : Use deuterated analogs to isolate specific proton environments .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to confirm bond angles and stereochemistry .

Q. What strategies optimize the synthesis of this compound derivatives for pharmacological studies?

For functionalized analogs (e.g., amino- or aryl-substituted derivatives):

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) or Boc groups to shield hydroxyl moieties during coupling reactions .

- Catalytic Systems : Employ Pd/C or Ru-based catalysts for selective hydrogenation of intermediates .

- Kinetic Monitoring : Track reaction progress via in-situ FTIR or Raman spectroscopy to minimize byproducts .

Q. How do steric effects from the tert-butyl group influence the compound’s reactivity?

The bulky tert-butyl group:

- Reduces Nucleophilicity : Steric hindrance at the hydroxyl oxygen slows esterification or etherification reactions .

- Enhances Stability : Protects adjacent functional groups from degradation in acidic/oxidative conditions .

- Modifies Solubility : Increases hydrophobicity, requiring solvent optimization for homogeneous reaction conditions .

Q. What analytical methods are critical for studying metabolic pathways of this compound in biological systems?

- LC-MS/MS : Quantify metabolites (e.g., hydrolyzed propanol derivatives) in plasma or tissue homogenates .

- Isotope Tracing : Use C-labeled compounds to track metabolic incorporation in vitro/in vivo .

- Enzyme Assays : Test cytochrome P450 inhibition/activation via fluorometric or spectrophotometric kits .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental partition coefficients (logP)?

- Experimental Replication : Measure logP via shake-flask (octanol/water) or HPLC-derived methods under controlled pH/temperature .

- Computational Refinement : Apply fragment-based correction terms (e.g., Moriguchi or XLOGP3 models) to improve QSPR predictions .

- Error Source Analysis : Assess impurities (e.g., residual solvents) via GC-MS to rule out experimental artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.